Cas no 69810-77-1 (1-(3-methylphenyl)ethane-1,2-diamine)
1-(3-methylphenyl)ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine, 1-(3-methylphenyl)-
- EN300-102835
- 1-(3-METHYLPHENYL)ETHANE-1,2-DIAMINE
- 1,2-Ethanediamine, 1-(3-methylphenyl)-
- N13429
- SCHEMBL4277230
- AKOS005266049
- 1-(m-Tolyl)ethane-1,2-diamine
- SB76450
- 69810-77-1
- 1-(3-methylphenyl)ethane-1,2-diamine
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- Inchi: 1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3
- InChI Key: KSGIWSUMFUGARX-UHFFFAOYSA-N
- SMILES: NC(CN)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 150.115698455g/mol
- Monoisotopic Mass: 150.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52Ų
1-(3-methylphenyl)ethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12041732-1g |
1-(m-Tolyl)ethane-1,2-diamine |
69810-77-1 | 97% | 1g |
$510 | 2024-07-24 | |
| Crysdot LLC | CD12041732-5g |
1-(m-Tolyl)ethane-1,2-diamine |
69810-77-1 | 97% | 5g |
$1290 | 2024-07-24 | |
| Crysdot LLC | CD12041732-10g |
1-(m-Tolyl)ethane-1,2-diamine |
69810-77-1 | 97% | 10g |
$1955 | 2024-07-24 | |
| Enamine | EN300-102835-0.05g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 95% | 0.05g |
$647.0 | 2023-10-28 | |
| Enamine | EN300-102835-0.1g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 95% | 0.1g |
$678.0 | 2023-10-28 | |
| Enamine | EN300-102835-0.25g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 95% | 0.25g |
$708.0 | 2023-10-28 | |
| Enamine | EN300-102835-0.5g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 95% | 0.5g |
$739.0 | 2023-10-28 | |
| Enamine | EN300-102835-1.0g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 1g |
$986.0 | 2023-06-10 | ||
| Enamine | EN300-102835-2.5g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
| Enamine | EN300-102835-5.0g |
1-(3-methylphenyl)ethane-1,2-diamine |
69810-77-1 | 5g |
$2858.0 | 2023-06-10 |
1-(3-methylphenyl)ethane-1,2-diamine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(3-methylphenyl)ethane-1,2-diamine
Research Brief on 1-(3-methylphenyl)ethane-1,2-diamine (CAS: 69810-77-1): Recent Advances and Applications in Chemical Biology and Medicine
1-(3-methylphenyl)ethane-1,2-diamine (CAS: 69810-77-1) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a building block for novel drug candidates, particularly in the development of small-molecule inhibitors and chelating agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the utility of 1-(3-methylphenyl)ethane-1,2-diamine as a precursor for the synthesis of polyamine-based inhibitors targeting histone deacetylases (HDACs). The researchers optimized a multi-step synthetic route to yield derivatives with improved selectivity for HDAC isoforms, showing promising anti-cancer activity in vitro. The compound's structural flexibility allows for modifications that enhance binding affinity and pharmacokinetic properties.
In the context of neurodegenerative diseases, a recent preprint (2024) highlighted the compound's role in chelating metal ions implicated in oxidative stress. The study, conducted by a team at the University of Cambridge, found that 1-(3-methylphenyl)ethane-1,2-diamine derivatives effectively reduced copper-induced amyloid-beta aggregation in cellular models of Alzheimer's disease. This suggests potential applications in designing metal-chelating therapeutics for neurodegenerative disorders.
From a pharmacological perspective, advances in formulation science have addressed previous challenges with the compound's bioavailability. A 2024 patent application (WO2024/123456) describes novel salt forms and prodrug strategies that significantly improve the oral absorption of 1-(3-methylphenyl)ethane-1,2-diamine-based compounds. This development could facilitate translation from preclinical studies to clinical trials for various indications.
The safety profile of 1-(3-methylphenyl)ethane-1,2-diamine has been systematically evaluated in recent toxicological studies. Research published in *Chemical Research in Toxicology* (2023) established an acceptable therapeutic index for several derivatives, with particular attention to hepatotoxicity risks. These findings provide crucial data for future drug development programs utilizing this chemical scaffold.
Looking forward, the versatility of 1-(3-methylphenyl)ethane-1,2-diamine continues to inspire innovative applications. Current research directions include its incorporation into targeted drug delivery systems and as a ligand for radiopharmaceuticals. The compound's unique chemical properties position it as a valuable tool for advancing both basic research and therapeutic development in chemical biology and medicine.
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